Cleavable Disulfide vs. Non-Cleavable Maleimide Linker
DSPE-SPDP forms a bioreducible disulfide bond upon conjugation with thiol-containing ligands, which can be quantitatively cleaved under mild reducing conditions. In contrast, DSPE-PEG-Maleimide generates a stable, non-cleavable thioether linkage . Specifically, crosslinks created using SPDP reagents are cleaved with 25 mM dithiothreitol (DTT) at pH 4.5 without affecting native protein disulfide bonds . This cleavage is not possible with maleimide-derived thioether conjugates, which remain intact even under reducing intracellular glutathione concentrations (typically 1-10 mM).
| Evidence Dimension | Cleavability under reducing conditions |
|---|---|
| Target Compound Data | Cleavage achieved with 25 mM DTT at pH 4.5; disulfide bond cleaved |
| Comparator Or Baseline | DSPE-PEG-Maleimide: No cleavage under same conditions; thioether bond remains intact |
| Quantified Difference | Qualitative difference: cleavable vs. non-cleavable; quantitative cleavage conditions defined as 25 mM DTT, pH 4.5 |
| Conditions | In vitro reduction assay; DTT concentration 25 mM; pH 4.5 buffer |
Why This Matters
This defines DSPE-SPDP as the only viable choice among thiol-reactive PEG-lipids for applications requiring triggered intracellular release of therapeutics or imaging agents, directly influencing experimental design for stimuli-responsive nanomedicines.
